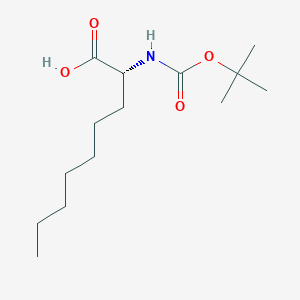

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-((tert-Butoxycarbonyl)amino)nonanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid typically involves the following steps:

-

Protection of the Amino Group: : The amino group of the starting material, ®-2-amino-nonanoic acid, is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

-

Purification: : The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid may involve similar steps but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the synthesis and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)nonanoic acid can undergo various chemical reactions, including:

-

Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

-

Coupling Reactions: : It can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

-

Substitution Reactions: : The carboxyl group can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: EDCI or DCC in the presence of a base like N-methylmorpholine (NMM).

Esterification: Alcohols in the presence of acid catalysts.

Amidation: Amines in the presence of coupling reagents.

Major Products

Free Amino Acid: Obtained after deprotection.

Peptides: Formed through coupling reactions.

Esters and Amides: Resulting from esterification and amidation reactions.

Applications De Recherche Scientifique

®-2-((tert-Butoxycarbonyl)amino)nonanoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Bioconjugation: Used in the modification of biomolecules for various biochemical assays and studies.

Material Science: Employed in the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-((tert-Butoxycarbonyl)amino)octanoic acid

- ®-2-((tert-Butoxycarbonyl)amino)decanoic acid

- ®-2-((tert-Butoxycarbonyl)amino)undecanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)nonanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance between hydrophobicity and reactivity, making it particularly useful in peptide synthesis and other applications where precise control over molecular interactions is required.

By comparing it with similar compounds, it is evident that the chain length and the Boc group play crucial roles in determining the compound’s properties and applications. The specific chain length of ®-2-((tert-Butoxycarbonyl)amino)nonanoic acid makes it suitable for certain applications where other similar compounds may not be as effective.

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid, commonly referred to as Boc-nonanoic acid, is a non-natural amino acid derivative that has garnered attention in biochemical research due to its potential applications in peptide synthesis and biological activity. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H27NO4, with a molecular weight of 271.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide chemistry to protect the amine group during synthesis.

Synthesis Methods

The synthesis of Boc-nonanoic acid typically involves the following steps:

- Formation of the Boc Group : The amino group of nonanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base.

- Purification : The product is purified through crystallization or chromatography to obtain a high-purity compound.

The synthesis pathway is crucial for ensuring that the compound retains its biological activity for subsequent applications in research and development.

1. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of Boc-nonanoic acid derivatives. For example, certain derivatives have shown promising activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

2. Peptide Synthesis and Ubiquitination

Boc-nonanoic acid serves as an important building block in peptide synthesis. Its stability under standard conditions allows for the incorporation into peptides that can undergo further modifications such as ubiquitination. This process is critical for studying protein degradation pathways and cellular signaling mechanisms .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of Boc-nonanoic acid derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various compounds, revealing that some derivatives exhibited MIC values as low as 125 µg/mL against specific bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 125 | E. coli |

| Compound B | 250 | S. aureus |

| Compound C | 500 | P. aeruginosa |

Case Study 2: Peptide Ubiquitination

In another investigation, Boc-nonanoic acid was utilized in synthesizing ubiquitinated peptides. The study demonstrated that peptides modified with Boc-nonanoic acid could be effectively ubiquitinated, facilitating studies on protein interactions and degradation mechanisms .

Research Findings

Research has shown that this compound can influence various biological pathways:

- Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- Cell Viability Studies : In vitro studies indicated that certain concentrations of Boc-nonanoic acid derivatives could affect cell viability, highlighting the need for careful dosage consideration in therapeutic contexts.

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNKLWRXVCTHKX-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.